molecular formula C6H9ClN2O2 B052305 2-(1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride CAS No. 131654-57-4

2-(1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride

Cat. No.: B052305
CAS No.: 131654-57-4
M. Wt: 176.6 g/mol
InChI Key: RJEIYQLLAGSIFO-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C6H9ClN2O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms. This compound is known for its potential neurotoxic properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

2-(1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride involves its interaction with molecular targets in biological systems. The compound is known to affect neurochemical pathways, potentially leading to neurotoxic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its potential neurotoxic effects and applications in scientific research further distinguish it from other similar compounds .

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-8-3-2-7-5(8)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEIYQLLAGSIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131654-57-4
Record name 2-(1-methyl-1H-imidazol-2-yl)acetic acid hydrochloride
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